molecular formula C4H12ClNO B6180177 methoxy(propyl)amine hydrochloride CAS No. 2580235-30-7

methoxy(propyl)amine hydrochloride

Cat. No.: B6180177
CAS No.: 2580235-30-7
M. Wt: 125.6
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Description

Methoxy(propyl)amine hydrochloride is a chemical compound with the molecular formula C4H11NO·HCl. It is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methoxy group and the nitrogen is bonded to a propyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(propyl)amine hydrochloride can be synthesized through several methods. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production of this compound often involves the reaction of hydroxylamine hydrochloride with propylamine in the presence of a suitable base. This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methoxy(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines and amides.

Scientific Research Applications

Methoxy(propyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

Methoxy(propyl)amine hydrochloride exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits the base excision repair (BER) pathway, leading to an increase in DNA strand breaks and apoptosis. This mechanism is particularly useful in enhancing the anti-tumor activity of alkylating agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy(propyl)amine hydrochloride is unique due to its specific structure, which allows it to interact with DNA in a way that inhibits the BER pathway. This makes it particularly useful in cancer research and drug development .

Properties

CAS No.

2580235-30-7

Molecular Formula

C4H12ClNO

Molecular Weight

125.6

Purity

95

Origin of Product

United States

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